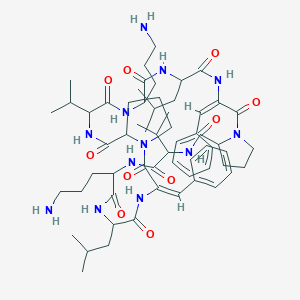
Phe-gramicidin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phe-gramicidin S is a cyclic lipopeptide antibiotic that is produced by Bacillus subtilis. It is a potent antibiotic that has been shown to have activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Phe-gramicidin S has gained attention in recent years due to its potential as a therapeutic agent in the treatment of bacterial infections.
Mécanisme D'action
Phe-gramicidin S exerts its antimicrobial activity by disrupting the bacterial cell membrane. The peptide binds to the membrane, causing the formation of pores that allow the leakage of cellular contents and ultimately leading to bacterial death. The fatty acid tail of Phe-gramicidin S is important for its activity, as it allows the peptide to anchor to the membrane and facilitate pore formation.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial activity, Phe-gramicidin S has been shown to have other biochemical and physiological effects. Studies have shown that Phe-gramicidin S can induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and ultimately bacterial death. Additionally, Phe-gramicidin S has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Phe-gramicidin S has several advantages as a tool for laboratory experiments. Its potent antimicrobial activity allows for the selective targeting of bacteria, making it useful for studying bacterial physiology and metabolism. Additionally, Phe-gramicidin S has a low propensity for resistance development, making it a valuable alternative to traditional antibiotics. However, Phe-gramicidin S also has limitations, including its potential toxicity to eukaryotic cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving Phe-gramicidin S. One area of interest is the development of Phe-gramicidin S derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, research is needed to further elucidate the mechanism of action of Phe-gramicidin S and its immunomodulatory effects. Finally, studies are needed to explore the potential of Phe-gramicidin S as a therapeutic agent in the treatment of bacterial infections.
Méthodes De Synthèse
The synthesis of Phe-gramicidin S involves the isolation of the peptide from Bacillus subtilis cultures, followed by purification and characterization. The peptide is synthesized in a nonribosomal manner, with the peptide synthetase complex responsible for the assembly of the peptide chain and the incorporation of the fatty acid tail. The synthesis of Phe-gramicidin S involves several enzymatic steps, including the activation and loading of amino acids onto carrier proteins, the condensation of amino acids, and the modification of the peptide chain with the fatty acid tail.
Applications De Recherche Scientifique
Phe-gramicidin S has been the subject of numerous scientific studies due to its potent antimicrobial activity. Research has shown that Phe-gramicidin S is effective against a wide range of Gram-positive bacteria, including Phe-gramicidin S, making it a potential therapeutic agent in the treatment of bacterial infections. Additionally, studies have shown that Phe-gramicidin S has a low propensity for resistance development, making it an attractive alternative to traditional antibiotics.
Propriétés
Numéro CAS |
112209-92-4 |
|---|---|
Nom du produit |
Phe-gramicidin S |
Formule moléculaire |
C60H88N12O10 |
Poids moléculaire |
1137.4 g/mol |
Nom IUPAC |
(3E,21E)-9,27-bis(3-aminopropyl)-3,21-dibenzylidene-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C60H88N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,33-38,41-44,47-50H,15-18,23-32,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/b45-33+,46-34+ |
Clé InChI |
AARKFFQQFCIDAL-NCOOAAOESA-N |
SMILES isomérique |
CC(CC1NC(=O)C(NC(=O)C(NC(=O)C2N(C(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4N(C(=O)/C(=C\C5=CC=CC=C5)/NC1=O)CCC4)C(C)C)CCCN)CC(C)C)CCC2)C(C)C)CCCN)C |
SMILES |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |
SMILES canonique |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |
Synonymes |
(4,4'-dehydrophenylalanine)gramicidin S Phe-gramicidin S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



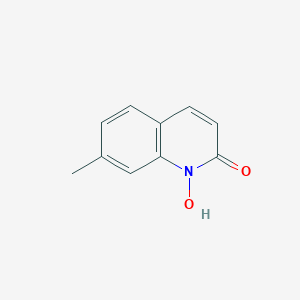

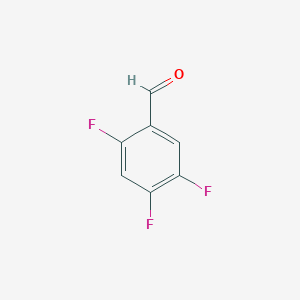
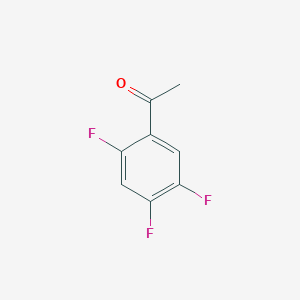
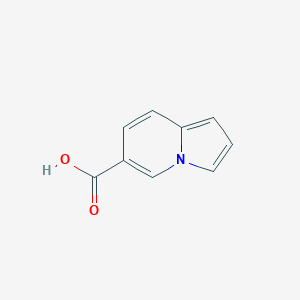
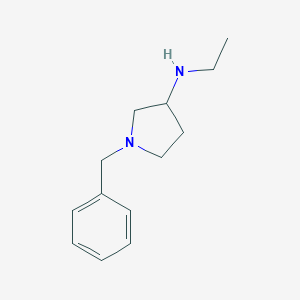

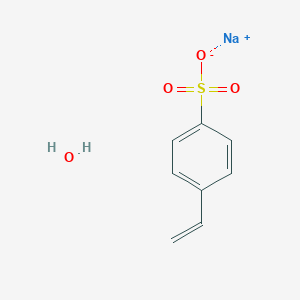


![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
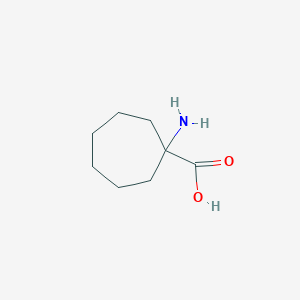
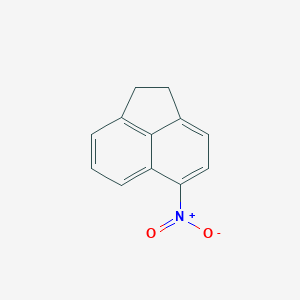
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)